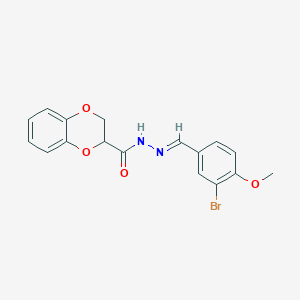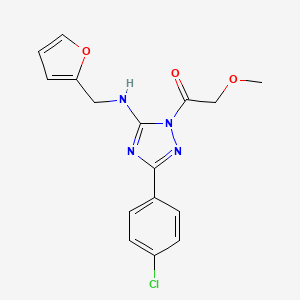
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine have been extensively studied. The compound has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine in laboratory experiments is its potential as an anti-cancer agent. The compound has been shown to have anti-cancer effects in various cancer cell lines, which makes it a potential candidate for further research in this area. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine. One of the most significant areas of research is in the development of this compound as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and to determine its potential as a treatment for various types of cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl chloride with 2-furfuraldehyde, followed by the reaction with N-methoxyacetyl-1,2,4-triazole-5-amine in the presence of a base. The product obtained is then purified using column chromatography.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. The compound has also been studied for its potential as an anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-10-14(22)21-16(18-9-13-3-2-8-24-13)19-15(20-21)11-4-6-12(17)7-5-11/h2-8H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKOCLLLHPAOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenyl)-5-{[(furan-2-yl)methyl]amino}-1H-1,2,4-triazol-1-yl]-2-methoxyethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
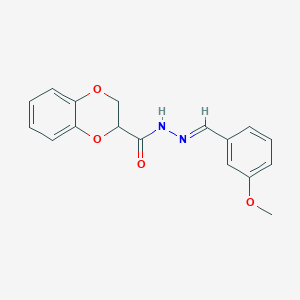
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
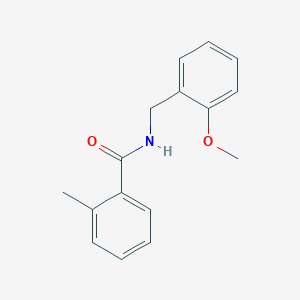
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
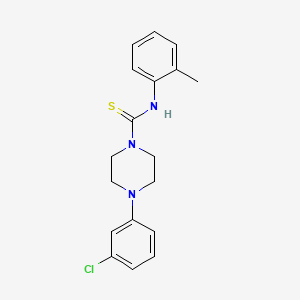
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
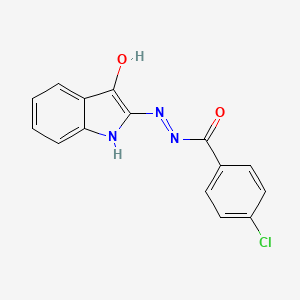
![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
